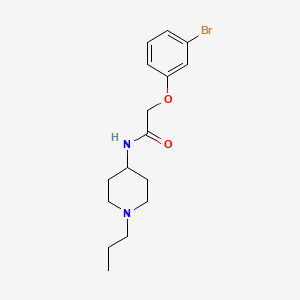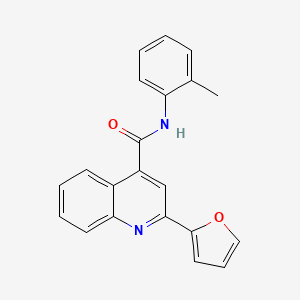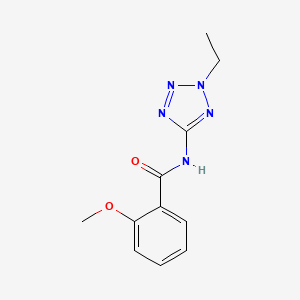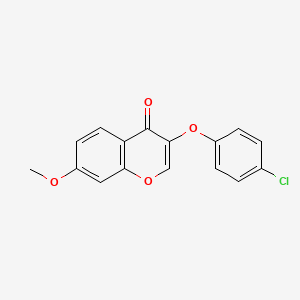
2-(3-bromophenoxy)-N-(1-propyl-4-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromophenoxy)-N-(1-propyl-4-piperidinyl)acetamide is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neurological and psychiatric disorders.
作用机制
The mechanism of action of 2-(3-bromophenoxy)-N-(1-propyl-4-piperidinyl)acetamide involves the inhibition of the dopamine D3 receptor. This receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. By blocking the dopamine D3 receptor, the compound reduces the activity of this pathway, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its antagonistic activity on the dopamine D3 receptor. The compound has been shown to reduce the release of dopamine in the mesolimbic pathway, which is associated with the reward system. This effect has been linked to the compound's potential therapeutic effects in addiction and other psychiatric disorders. Additionally, the compound has been shown to have minimal effects on other dopamine receptors, which reduces the risk of unwanted side effects.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-bromophenoxy)-N-(1-propyl-4-piperidinyl)acetamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor without affecting other dopamine receptors. Additionally, the compound has been shown to have good pharmacokinetic properties, which allows for easy administration and measurement in animal models. However, one limitation of using this compound is its potential toxicity at high doses, which requires careful dosing and monitoring in experiments.
未来方向
There are several future directions for the use of 2-(3-bromophenoxy)-N-(1-propyl-4-piperidinyl)acetamide in scientific research. One area of interest is the potential therapeutic use of the compound in addiction and other psychiatric disorders. Further studies are needed to investigate the efficacy and safety of the compound in animal models and clinical trials. Additionally, the compound's selectivity for the dopamine D3 receptor makes it a promising tool for studying the role of this receptor in various neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
合成方法
The synthesis of 2-(3-bromophenoxy)-N-(1-propyl-4-piperidinyl)acetamide involves the reaction of 3-bromophenol with propylpiperidine in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to yield the final compound. The synthesis method is straightforward and can be easily scaled up for large-scale production.
科学研究应用
2-(3-bromophenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been extensively used in scientific research as a tool to study the dopamine D3 receptor. It has been shown to be a potent and selective antagonist of this receptor, which is involved in the regulation of reward, motivation, and addiction. The compound has been used to investigate the role of the dopamine D3 receptor in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and drug addiction.
属性
IUPAC Name |
2-(3-bromophenoxy)-N-(1-propylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-2-8-19-9-6-14(7-10-19)18-16(20)12-21-15-5-3-4-13(17)11-15/h3-5,11,14H,2,6-10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWIWJLGMOURTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)COC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5699512.png)
![3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5699520.png)


![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5699549.png)


![5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5699568.png)
![N-allyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5699570.png)
![2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5699577.png)
![2-{[2-chloro-6-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5699578.png)

